3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride

Description

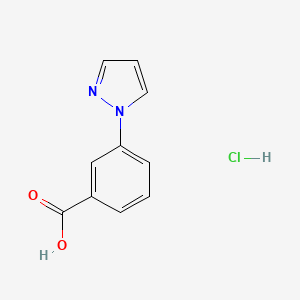

Chemical Structure: 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride (CAS: 1187931-83-4) consists of a benzoic acid backbone substituted at the 3-position with a pyrazole ring, forming a hydrochloride salt. Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.64 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

3-pyrazol-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12;/h1-7H,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDTWQNRQYXIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185294-94-3 | |

| Record name | Benzoic acid, 3-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1H-pyrazol-1-yl)benzoic acid derivatives typically involves:

- Step 1: Preparation of a suitable pyrazole intermediate or precursor.

- Step 2: Coupling of the pyrazole moiety to a benzoic acid or benzoate derivative.

- Step 3: Conversion of ester intermediates to the free acid.

- Step 4: Formation of the hydrochloride salt by acidification.

This sequence ensures high purity and yield of the target compound.

Detailed Preparation Steps

Pyrazole Ring Formation

- Pyrazole derivatives are commonly synthesized by condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated ketones.

- For example, 4-hydrazinobenzoic acid can be reacted with appropriate ketones or α,β-unsaturated compounds in ethanol under reflux to yield pyrazole-substituted benzoic acids with high yields (up to 81%) and purity (99%).

Coupling to Benzoic Acid

- The pyrazole intermediate is coupled to benzoic acid derivatives, often starting from methyl or ethyl esters of benzoic acid.

- Esterification or transesterification reactions are employed to prepare methyl or ethyl benzoates, which then undergo nucleophilic substitution or condensation with pyrazole derivatives.

- For instance, methyl 4-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate was synthesized by reacting fluorophenyl ketones with sodium hydride and ethyl trifluoroacetate in dry tetrahydrofuran (THF) under ice-cold conditions, followed by acidification and extraction.

Hydrolysis to Benzoic Acid

- The ester intermediates are hydrolyzed to the corresponding benzoic acids using acidic or basic hydrolysis.

- Acidic hydrolysis is often performed by refluxing the ester in aqueous acid (e.g., 1 M HCl) or by treatment with thionyl chloride (SOCl2) in ethanol, followed by quenching with sodium bicarbonate and extraction.

- This step yields the free acid with high purity (above 95%) and good yields (up to 97%).

Formation of Hydrochloride Salt

- The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or other suitable solvents.

- The acidification leads to precipitation of the hydrochloride salt, which is then isolated by filtration and drying.

- This salt formation improves the compound's stability and solubility for further applications.

Representative Experimental Data

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectra confirm the structure of intermediates and final products, showing characteristic chemical shifts for pyrazole protons and aromatic benzoic acid protons.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weights consistent with the target compounds.

- High-Performance Liquid Chromatography (HPLC): Used to determine purity, often exceeding 95% for final products.

- Melting Point (mp): Reported melting points (e.g., 189 °C for 2-hydroxy-5-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid) provide additional verification.

Summary of Key Research Findings

- The preparation of 3-(1H-pyrazol-1-yl)benzoic acid hydrochloride involves reliable, reproducible synthetic routes with moderate to high yields.

- Hydrazinobenzoic acid derivatives react efficiently with ketones or α,β-unsaturated compounds to form the pyrazole ring.

- Ester intermediates facilitate purification and handling before hydrolysis to the free acid.

- Conversion to hydrochloride salt enhances compound properties relevant to pharmaceutical development.

- The methods are supported by extensive spectral and chromatographic data ensuring compound identity and purity.

Additional Notes

- Variations in substituents on the pyrazole ring or benzoic acid ring can affect yields and reaction conditions but the overall synthetic strategy remains consistent.

- Chlorination or other functional group modifications can be introduced post-pyrazole formation if needed, as described in related patents.

- The use of dry solvents, controlled temperatures, and careful acid-base workup are critical for optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride has been identified as a significant building block in the synthesis of anti-inflammatory and analgesic drugs. Its derivatives have shown potent inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes. Studies indicate that modifications to the pyrazole structure can enhance its efficacy against inflammation-related conditions .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Research has shown that derivatives of this compound exhibit low minimum inhibitory concentrations (MIC), making them effective against biofilms formed by these bacteria. In vitro studies suggest that these compounds can selectively target bacterial cells while being tolerated by human cells .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its derivatives have been shown to enhance the efficacy of pesticides and herbicides, contributing to improved crop yields. The compound's ability to modify metabolic pathways in plants can lead to increased resistance against pests and diseases .

Material Science

Advanced Materials Development

This compound is also employed in material science for creating advanced materials with specific thermal and mechanical properties. Its unique chemical structure allows it to be incorporated into polymers and coatings, enhancing their performance characteristics. For instance, research has indicated that incorporating pyrazole derivatives into polymer matrices can improve their thermal stability and mechanical strength .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound plays a role in studying enzyme interactions and metabolic pathways. It has been used to explore mechanisms of action for various enzymes involved in disease processes, providing insights into potential therapeutic targets. The compound's ability to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways related to diseases .

Analytical Chemistry

Chromatographic Applications

The compound is utilized in analytical chemistry for separating and identifying complex mixtures through techniques such as chromatography. Its distinct chemical properties facilitate the development of methods for quality control processes in pharmaceuticals and agrochemicals. Researchers have reported successful applications of this compound in high-performance liquid chromatography (HPLC) for analyzing drug formulations .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory and analgesic drug development | Potent COX-2 inhibition; effective against MRSA |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Improved crop yields; enhanced pest resistance |

| Material Science | Development of advanced materials | Enhanced thermal stability; improved mechanical strength |

| Biochemical Research | Studying enzyme interactions | Insights into disease mechanisms; therapeutic targets |

| Analytical Chemistry | Chromatography for quality control | Effective separation techniques for complex mixtures |

Case Studies

- Antimicrobial Efficacy Study : A recent study synthesized various pyrazole derivatives from this compound and tested their antimicrobial activity against biofilms formed by MRSA. Results showed significant bactericidal effects with low MIC values, indicating potential for new antibiotic therapies .

- Agricultural Application Research : Research focused on modifying the structural components of this compound led to the development of new agrochemical formulations that significantly increased crop yields by enhancing plant resistance to pathogens .

- Material Science Innovation : A study investigated the incorporation of pyrazole derivatives into polymer composites, resulting in materials with superior thermal and mechanical properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The pyrazole ring can interact with active sites of enzymes, altering their activity and resulting in biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-{1-[2-(1-Pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}benzoic Acid Hydrochloride

- Structure : Features a pyrrolidinyl-ethyl group attached to the pyrazole nitrogen.

- Solubility: The basic pyrrolidine group may improve water solubility compared to the parent compound.

- Applications : Likely explored for central nervous system (CNS) targets due to the pyrrolidine moiety, a common feature in neuromodulators.

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid

- Structure : Contains a trifluoromethyl (-CF₃) group on the pyrazole ring (CAS: 220462-27-1).

- Key Differences: Electron-Withdrawing Effects: The -CF₃ group increases the acidity of the benzoic acid (lower pKa), enhancing reactivity in coupling reactions .

- Applications : Useful in agrochemicals for its resistance to metabolic degradation.

3-(1H-Pyrazol-3-yl)benzoic Acid

- Structure : Pyrazole ring attached at the 3-position of benzoic acid (CAS: 850375-11-0), without a hydrochloride salt.

- Key Differences :

3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic Acid Hydrochloride

- Structure: Pyrimidine ring substituted with dimethylamino group, linked to benzoic acid.

- Basic Amino Group: The dimethylamino group increases solubility at physiological pH.

- Applications : Explored in oncology for targeting ATP-binding pockets in kinases.

Comparative Data Table

Research Findings and Trends

- Synthetic Routes: Many analogs (e.g., pyrazole-benzoic acids) are synthesized via Ullmann coupling or Suzuki-Miyaura reactions, as noted in methods for pyrazolyl derivatives .

- Biological Activity : Pyrazole rings are privileged scaffolds in drug discovery due to their mimicry of peptide bonds and metabolic stability. Hydrochloride salts improve bioavailability, as seen in the target compound .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., -CF₃) enhance reactivity but may reduce cell permeability due to increased polarity.

- Bulky substituents (e.g., pyrrolidinyl-ethyl) improve target selectivity but may limit blood-brain barrier penetration .

Biological Activity

3-(1H-Pyrazol-1-YL)benzoic acid hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 224.64 g/mol. The compound features a pyrazole ring attached to a benzoic acid moiety, typically encountered as a hydrochloride salt to enhance solubility in aqueous environments.

Synthesis Methods

Several synthetic routes have been reported for the production of this compound, often involving the reaction of pyrazole derivatives with benzoic acid under acidic conditions. These methods yield varying purities and yields depending on the specific reagents and conditions employed.

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its structural characteristics. Below are some key areas where this compound shows promise:

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can modulate inflammatory mediators, suggesting that this compound may possess anti-inflammatory effects. In vitro studies have shown its potential to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes critical in the inflammatory response .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. It has been reported to exhibit activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's efficacy against biofilms formed by these pathogens is particularly noteworthy, indicating its potential as a therapeutic agent against antibiotic-resistant infections .

Antitumor Activity

Preliminary investigations into the antitumor activity of pyrazole derivatives have shown promising results. Compounds structurally related to this compound have been tested for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism of action appears to involve disruption of tubulin polymerization, a crucial process for cell division .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound was found to significantly reduce the viability of methicillin-resistant Staphylococcus aureus (MRSA). The time-kill assay demonstrated that the compound effectively eradicated planktonic cells and disrupted biofilm formation at concentrations lower than those required for traditional antibiotics .

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on related compounds indicate that modifications on the pyrazole or benzoic acid moieties can enhance biological activity. For instance, substituents such as trifluoromethyl groups have been associated with improved antimicrobial potency .

Summary Table of Biological Activities

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(1H-pyrazol-1-yl)benzoic acid hydrochloride, and how are intermediates characterized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often introduced to benzoic acid scaffolds using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct alkylation/arylation. lists structurally similar compounds (e.g., 3-(1H-pyrazol-3-yl)benzoic acid, CAS 850375-11-0) synthesized via such methods, highlighting the importance of regioselectivity in pyrazole substitution .

- Intermediate Characterization : Key intermediates like 3-(1H-pyrazol-1-yl)alanine (CAS 2734-48-7) are validated using NMR (¹H/¹³C), LC-MS, and elemental analysis. Recrystallization in ethanol/water mixtures is often used for purification .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

- Analytical Techniques :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (e.g., 10–90% acetonitrile over 20 min) ensures ≥95% purity (see for similar protocols) .

- Spectroscopy : ¹H NMR (DMSO-d6) confirms substituent positions (e.g., pyrazole protons at δ 7.5–8.2 ppm, benzoic acid protons at δ 7.3–7.9 ppm). IR spectroscopy verifies carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and pyrazole ring (C=N stretch ~1500 cm⁻¹) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs, as in ) resolves bond lengths and angles, critical for confirming stereochemistry .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation : The compound’s Safety Data Sheet (SDS) recommends:

Advanced Research Questions

Q. How can computational methods optimize the synthesis and activity of 3-(1H-pyrazol-1-yl)benzoic acid derivatives?

Methodological Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). For example, pyrazole-containing benzoic acids are studied as kinase inhibitors; docking into ATP-binding pockets guides substituent modifications .

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability. This aids in designing electron-withdrawing/donating groups for improved solubility .

Q. How do researchers resolve contradictions in melting point or spectral data for pyrazole-benzoic acid derivatives?

Methodological Answer:

- Data Reconciliation :

- Melting Point Variability : Differences may arise from polymorphs or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and thermogravimetric analysis (TGA) to detect solvent residues ( reports mp = 204°C for 3-(1H-pyrazol-3-yl)benzoic acid; deviations suggest impurities) .

- Spectral Discrepancies : Compare NMR data with computed spectra (e.g., using ACD/Labs or ChemDraw). For example, unexpected splitting in aromatic protons may indicate tautomerism or rotational isomerism .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining yield?

Methodological Answer:

- Process Optimization :

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in cross-coupling reactions to improve turnover numbers. highlights Mannich reaction optimizations for similar scaffolds .

- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability.

- Workflow Integration : Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

Q. How is this compound utilized in metallo-drug design?

Methodological Answer:

- Coordination Chemistry : The carboxylate and pyrazole groups act as bidentate ligands. For example, complexation with Cu(II) or Pt(II) ions is studied for anticancer activity. Synthesize metal complexes by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water, followed by characterization via ESI-MS and EPR spectroscopy .

- Structure-Activity Relationships (SAR) : Modify the pyrazole’s substituents (e.g., electron-withdrawing groups at position 4) to enhance metal-binding affinity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.